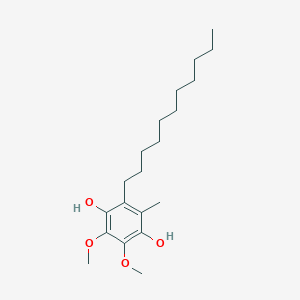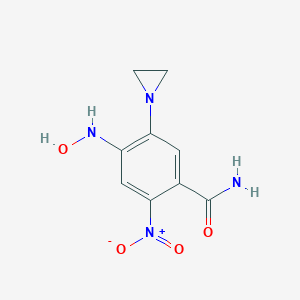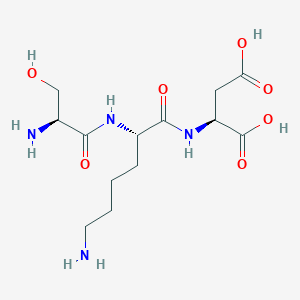
Seryl-lysyl-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Seryl-lysyl-aspartic acid (SKDA) is a tripeptide consisting of serine, lysine, and aspartic acid. It is a naturally occurring peptide found in extracellular matrix proteins and has been extensively studied for its role in cell adhesion and signaling. In recent years, SKDA has gained attention for its potential applications in scientific research, particularly in the fields of tissue engineering and regenerative medicine.
Applications De Recherche Scientifique
1. Structural Studies and Enzymatic Functions
Seryl-lysyl-aspartic acid is studied in the context of amino-acyl tRNA synthetases. For instance, lysyl-tRNA synthetase, which shows homology with aspartyl-tRNA synthetase, has been explored in its crystal structure to understand its role in catalyzing the attachment of amino acids to tRNA. This research is significant in understanding the molecular basis of protein synthesis and has implications in genetics and cellular biology (Onesti, Miller, & Brick, 1995).
2. Biochemical Studies
Biochemical studies, such as the investigation of lysyl hydroxylase, an enzyme catalyzing the formation of hydroxylysine in collagens, are pivotal. Such studies often involve mutation analysis, like converting histidines and aspartates to other amino acids, to understand the enzyme's function and its interaction with metal ions like Fe. This research aids in comprehending enzyme mechanisms and has applications in biochemistry and medicine (Pirskanen et al., 1996).
3. Biological Mineralization Studies
Research on the spontaneous precipitation of CaCO3 polymorphs in the presence of amino acids, including seryl-lysyl-aspartic acid, contributes to our understanding of biomineralization processes. This is relevant in geology and materials science, as it provides insights into how organic molecules influence mineral formation (Štajner et al., 2018).
4. Evolutionary and Functional Analysis
Investigating the evolutionary relationships and functional aspects of class 2 aminoacyl-tRNA synthetases, which include enzymes for various amino acids such as seryl-lysyl-aspartic acid, is crucial in evolutionary biology and molecular genetics. These studies provide insights into the evolution of protein synthesis mechanisms (Cusack, Hartlein, & Leberman, 1991).
5. Role in Catalysis and Enzyme Mechanisms
Research into the catalytic role of active site aspartic acid in enzymes like serine proteases, where aspartic acid is part of the catalytic triad, is significant in understanding enzyme kinetics and mechanisms. This has implications in enzymology and pharmaceutical sciences (Craik et al., 1987).
Propriétés
Numéro CAS |
111245-28-4 |
|---|---|
Nom du produit |
Seryl-lysyl-aspartic acid |
Formule moléculaire |
C13H24N4O7 |
Poids moléculaire |
348.35 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C13H24N4O7/c14-4-2-1-3-8(16-11(21)7(15)6-18)12(22)17-9(13(23)24)5-10(19)20/h7-9,18H,1-6,14-15H2,(H,16,21)(H,17,22)(H,19,20)(H,23,24)/t7-,8-,9-/m0/s1 |
Clé InChI |
PPNPDKGQRFSCAC-CIUDSAMLSA-N |
SMILES isomérique |
C(CCN)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CO)N |
SMILES |
C(CCN)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CO)N |
SMILES canonique |
C(CCN)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CO)N |
Séquence |
SKD |
Synonymes |
Ser-Lys-Asp seryl-lysyl-aspartic acid SKD tripeptide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



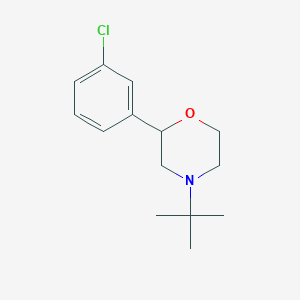


![4-[(Ethylsulfonyl)amino]benzoic acid](/img/structure/B45992.png)
![Imidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B45997.png)
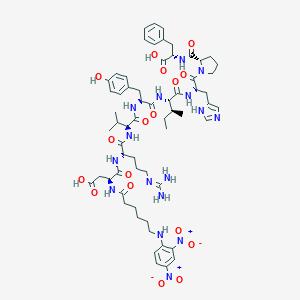
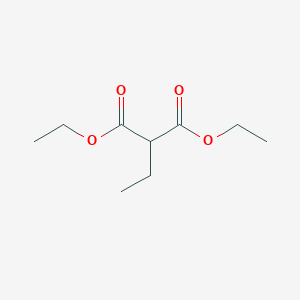


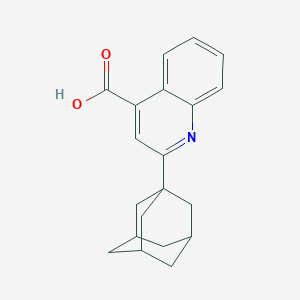
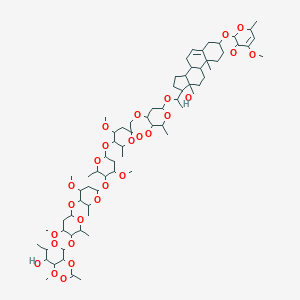
![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B46013.png)
